molecular formula C6H6ClFN2O B1456969 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine CAS No. 1192479-35-8

2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine

Cat. No. B1456969
M. Wt: 176.57 g/mol
InChI Key: RWISDMQZKZXBIK-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine is a chemical compound with the molecular formula C6H6ClFN2O . It has a molecular weight of 176.58 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine is 1S/C6H6ClFN2O/c1-3-4 (8)5 (11-2)10-6 (7)9-3/h1-2H3 . The InChI key is RWISDMQZKZXBIK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is stored at a temperature between 2-8°C in an inert atmosphere .

Scientific Research Applications

Synthesis and Reaction Studies

  • 2-Fluoropyrimidine derivatives, which are related to 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine, have been synthesized and studied for their reactivity in chemical reactions, showing significantly faster reaction rates compared to other halogenopyrimidines (Brown & Waring, 1974).

Biological Activity

  • Pyrimidine compounds, similar to 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine, have been explored for their potential as kinase inhibitors, a key area in anticancer research (Wada et al., 2012).
  • Novel MC-1220 analogs, which are structurally related to 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine, have shown promising activity against HIV-1, indicating potential therapeutic applications in antiviral treatments (Loksha et al., 2016).

Crystal and Molecular Structure Analysis

  • Research on similar compounds, such as methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, has provided insights into crystal and molecular structures, which can guide the development of new pharmaceuticals (Richter et al., 2023).

Hydrogen-Deuterium Exchange Studies

  • Studies on 5-fluoro-1-methylpyrimidin-4(1H)-one, a compound related to 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine, have investigated hydrogen-deuterium exchange, contributing to understanding the chemical behavior of fluoropyrimidines (Kheifets et al., 2004).

Pharmacological Research

  • Research on analogs of pyrimidine, which share structural features with 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine, has been conducted to understand their role in hypertension treatment, highlighting their significance in developing new antihypertensive agents (Aayisha et al., 2019).

Safety And Hazards

The safety information for 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

2-chloro-5-fluoro-4-methoxy-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2O/c1-3-4(8)5(11-2)10-6(7)9-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWISDMQZKZXBIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729007
Record name 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine

CAS RN

1192479-35-8
Record name 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium methoxide (446.53 mg, 8.27 mmol) is added portion wise to a stirred solution of 2,4-dichloro-5-fluoro-6-methyl-pyrimidine (1.7 g, 7.51 mmol) in methanol (8 mL, 197.66 mmol) at 0° C. The mixture is then stirred at room temperature for 1 hour. Water (20 mL) is added to the reaction mixture followed by dichloromethane. The layers are separated and the aqueous layer is re-extracted with dichloromethane. The combined organic extracts are dried over magnesium sulfate and the solvents are evaporated under reduced pressure to give an 8:1 of mixture of product to starting material. The crude material is purified by silica gel chromatography using a 0-99% gradient of dichloromethane in iso-hexanes to give the title compound (1.16 g, 87%). 1H NMR (CDCl3) δ 4.09 (s, 3H), 2.45 (d, 3H).
Quantity
446.53 mg
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Mandal, K Mitra, D Grotz, X Lin… - Journal of Medicinal …, 2018 - ACS Publications
Herein we describe structure–activity relationship (SAR) and metabolite identification (Met-ID) studies that provided insight into the origin of time-dependent inhibition (TDI) of …
Number of citations: 10 pubs.acs.org
M Mandal, Y Wu, J Misiaszek, G Li… - Journal of medicinal …, 2016 - ACS Publications
… Removal of the benzyl group of 39 followed by palladium mediated coupling of pyrrolidine 41 with 2-chloro-5-fluoro-4-methoxy-6-methylpyrimidine and subsequent treatment of the …
Number of citations: 40 pubs.acs.org

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